molecular formula C14H21NO2 B310419 N-(1,3-dimethylbutyl)-2-phenoxyacetamide

N-(1,3-dimethylbutyl)-2-phenoxyacetamide

Cat. No.: B310419
M. Wt: 235.32 g/mol
InChI Key: ZHMVUQYGYFVSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-Dimethylbutyl)-2-phenoxyacetamide is a phenoxy acetamide derivative characterized by a phenoxy group linked to an acetamide backbone and a branched 1,3-dimethylbutyl substituent on the nitrogen atom. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the branched alkyl chain, which may influence its solubility, bioavailability, and environmental persistence.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

N-(4-methylpentan-2-yl)-2-phenoxyacetamide

InChI

InChI=1S/C14H21NO2/c1-11(2)9-12(3)15-14(16)10-17-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,15,16)

InChI Key

ZHMVUQYGYFVSON-UHFFFAOYSA-N

SMILES

CC(C)CC(C)NC(=O)COC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C)NC(=O)COC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the nitrogen and phenoxy groups significantly alter melting points, solubility, and reactivity. Key analogs include:

Compound Name Substituents (N-group) Substituents (Phenoxy group) Melting Point (°C) Yield (%) Key Activity/Use Reference
N-(1,3-Dimethylbutyl)-2-phenoxyacetamide 1,3-Dimethylbutyl None (plain phenoxy) Not reported Not reported Unknown (structural focus) N/A
Compound 30 () n-Butyl 4-Butyryl-2-fluoro 75 82 Synthetic intermediate
Compound 31 () 1-Hydroxy-2-methylpropan-2-yl 4-Butyryl-2-fluoro 84 54 Synthetic intermediate
Compound 32 () Isoleucine methyl ester 4-Butyryl-2-fluoro 74 51 Synthetic intermediate
2a/2b () Bicyclic (e.g., 1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl) Substituted phenoxy Not reported Not reported Anti-inflammatory, analgesic
  • Branched vs.
  • Fluorine and Carbonyl Modifications : Fluorine and butyryl groups in analogs improve metabolic stability and binding affinity in drug design, though these are absent in the target compound .
  • Bicyclic and Brominated Substituents : Bulky substituents in derivatives enhance pharmacological activity, suggesting that the target compound’s branched chain may similarly influence bioactivity .

Pharmacological and Toxicological Profiles

  • Anti-inflammatory/Analgesic Activity : highlights that bulky N-substituents (e.g., bicyclic groups) enhance anti-inflammatory effects. The target compound’s 1,3-dimethylbutyl group may offer similar benefits but requires empirical validation .
  • The target compound’s stability against environmental degradation (e.g., oxidation) remains uncertain but warrants investigation .

Stereochemical and Functional Group Variations

  • Derivatives: Feature stereochemical complexity (e.g., S-configurations) and functional groups like hydroxy, amino, and formamido. These modifications enhance target specificity (e.g., enzyme inhibition) but complicate synthesis .

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